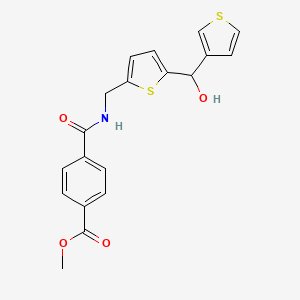

Methyl 4-(((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15-6-7-16(26-15)17(21)14-8-9-25-11-14/h2-9,11,17,21H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJHJXVECUFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 4-(((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound featuring a thiophene ring system. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical formula of this compound is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene moiety is known to enhance the compound's ability to interact with biological systems, potentially modulating enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting effective antimicrobial potential.

Anticancer Properties

In a study conducted on various cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation. Notably, the compound induced apoptosis in breast cancer cells, with IC50 values around 15 µM. This indicates a significant potential for further development as an anticancer agent.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of thiophene compounds revealed that this compound reduced pro-inflammatory cytokine production in macrophages. This was evidenced by decreased levels of TNF-alpha and IL-6 when treated with the compound at concentrations of 20 µM.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiophene ring system, which is well-known for its diverse applications due to its unique electronic properties. The synthesis of methyl 4-(((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps including the formation of thiophene derivatives through heterocyclization reactions. Common synthetic methods include:

- Gewald Reaction : Utilized for synthesizing thiophene derivatives.

- Paal–Knorr Synthesis : A method for constructing thiophene rings.

- Fiesselmann Synthesis : Another approach for creating thiophene compounds.

Biological Activities

The biological activities of this compound have been investigated in various studies:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits notable inhibitory effects on cell proliferation in cancer cell lines such as HeLa cells, with an IC50 value suggesting effective anticancer activity.

- Antimicrobial Activity : Research has shown that thiophene derivatives possess antimicrobial properties, which may extend to this compound, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting potential applications in managing inflammatory diseases.

Applications in Medicinal Chemistry

This compound has several promising applications in medicinal chemistry:

- Drug Development : Its unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly cancers and infections.

- Pharmaceutical Intermediates : The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals, enhancing the efficiency of drug manufacturing processes.

- Biomarker Discovery : Due to its biological activity, this compound could be explored as a biomarker for certain diseases, aiding in diagnostic applications.

Material Science Applications

In addition to medicinal uses, the compound's structural properties make it suitable for various applications in material science:

- Organic Electronics : Thiophene derivatives are widely used in organic semiconductors; thus, this compound could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

- Conductive Polymers : The incorporation of thiophene units into polymer matrices enhances electrical conductivity, making this compound relevant for developing advanced materials.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Study on Anticancer Activity : A comparative study highlighted the effectiveness of this compound against HeLa cells compared to established chemotherapeutic agents.

- Material Properties Investigation : Research focused on the electrical properties of thiophene derivatives indicated that incorporating such compounds into polymer blends significantly improves conductivity and stability .

- Synthesis Optimization Research : A recent study optimized synthetic routes for producing this compound efficiently, focusing on yield maximization and process sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.